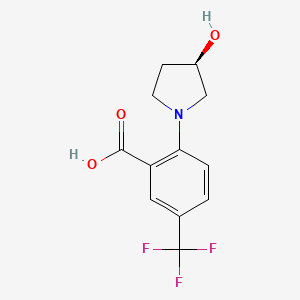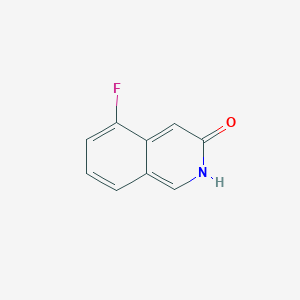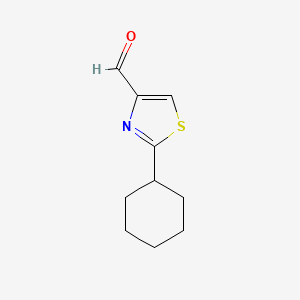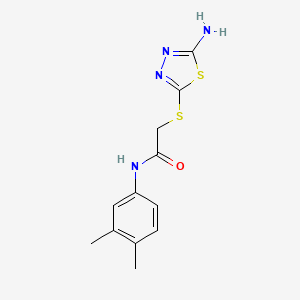![molecular formula C11H18N4 B11772426 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that combines the structural features of piperidine and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The piperidine ring is known for its presence in various pharmacologically active compounds, while the triazole ring is recognized for its stability and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the click chemistry approach for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the compound.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-3-yl)-1H-benzo[d][1,2,3]triazole: Lacks the tetrahydro moiety, which may affect its chemical reactivity and biological activity.
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,4]triazole: Contains a different triazole isomer, which can lead to variations in its chemical and biological properties.
1-(Piperidin-3-yl)-1H-indole: Contains an indole ring instead of a triazole ring, resulting in different pharmacological profiles
Uniqueness
1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is unique due to its combination of piperidine and triazole rings, which confer distinct chemical reactivity and biological activity. The tetrahydro moiety adds to its structural diversity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
1-piperidin-3-yl-4,5,6,7-tetrahydrobenzotriazole |
InChI |
InChI=1S/C11H18N4/c1-2-6-11-10(5-1)13-14-15(11)9-4-3-7-12-8-9/h9,12H,1-8H2 |
InChI Key |
QDPCCQMLZIIJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=NN2C3CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B11772358.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)

![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)

![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)

![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)

![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
